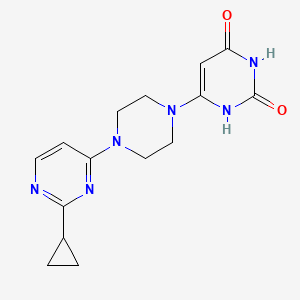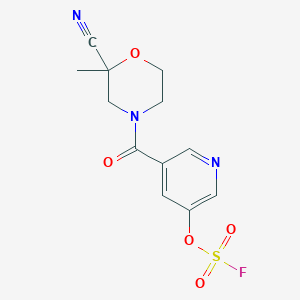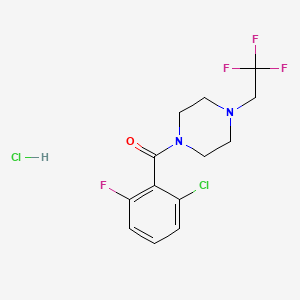
6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds known for their diverse pharmacological properties. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. The specific structure of this compound suggests potential biological activity, given the presence of a piperazine ring and a cyclopropylpyrimidinyl moiety.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multicomponent reactions, as seen in the generation of pyrrolo[2,3-d]pyrimidines, where 6-aminopyrimidines reacted with dimedone and arylglyoxal to yield unexpected cyclization products . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving nucleophilic attack on chloropyrimidines by amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to influence the overall molecular architecture. For instance, the presence of a piperazine ring can lead to the formation of salt-type adducts, as seen with 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, which form sheets containing multiple independent hydrogen bonds . The cyclopropyl group attached to the pyrimidine ring in the compound of interest could similarly affect its molecular conformation and binding behavior.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions, often influenced by their substituents. For example, the synthesis of 4-piperazinopyrimidines involves the separation of isomers formed during the nucleophilic attack of amines on trichloropyrimidine . The reactivity of the compound may also be influenced by the presence of the piperazine and cyclopropyl groups, potentially leading to the formation of complexes or polymers, as observed with other pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. Compounds in this class have been found to display a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The supramolecular hydrogen bond architectures formed by these compounds can also influence their solubility, stability, and crystalline properties . The exact properties of "this compound" would require empirical determination, but its structural features suggest it may have similar characteristics to those observed in related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their properties for specific applications. For instance, novel synthetic pathways have been developed to create pyrimidine derivatives with potential for diverse applications, including antimicrobial and anticancer activities. These synthetic strategies often involve cyclocondensation reactions, nucleophilic substitution, and other chemical transformations to introduce functional groups that impart desired biological or physical properties to the molecules (Mohan et al., 2020).
Applications in Scientific Research
Antimicrobial and Anticancer Activities : Pyrimidine derivatives have been extensively studied for their potential antimicrobial and anticancer properties. Compounds synthesized from pyrimidine bases exhibit promising activities against various bacterial and fungal strains, as well as selective cytotoxicity against cancer cell lines. This suggests their utility in developing new therapeutic agents with specific antimicrobial or anticancer targets (Alwan et al., 2014).
Optical and Nonlinear Optical (NLO) Properties : Certain pyrimidine derivatives have been identified as efficient candidates for optical and NLO device fabrications. Their structural characteristics, such as electron-donating and electron-withdrawing groups, contribute to significant NLO properties. These compounds are explored for applications in photonics, data storage, and laser technologies, highlighting their potential in high-tech industries (Mohan et al., 2020).
Drug Discovery and Development : Pyrimidine derivatives are pivotal in drug discovery due to their versatile scaffold that allows for the synthesis of compounds with a wide range of biological activities. Computational and experimental studies focus on evaluating these compounds for their drug-likeness, pharmacokinetic properties, and potential as leads in developing new medications. The antimicrobial, antifungal, and anticancer activities of these derivatives make them valuable in the pharmaceutical industry for the development of new therapeutic agents.
Wirkmechanismus
Target of Action
The specific targets of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione are currently unknown. This compound belongs to the class of pyrido[2,3-d]pyrimidin-5-one derivatives , which are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities
Mode of Action
It is known that compounds in the pyrido[2,3-d]pyrimidin-5-one class can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by related compounds , it is likely that this compound could affect multiple pathways.
Result of Action
Related compounds have been reported to exhibit a variety of effects, including antiproliferative effects, which could involve the inhibition of cell growth or division .
Eigenschaften
IUPAC Name |
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-13-9-12(18-15(23)19-13)21-7-5-20(6-8-21)11-3-4-16-14(17-11)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPYJIBNUIYZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)
![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)

